molecular formula C8H10F2N2 B2383491 3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole CAS No. 938022-22-1

3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B2383491
CAS No.: 938022-22-1
M. Wt: 172.179
InChI Key: OGUSNGSCFPPYNE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of heterocycles via a radical process . This process can be achieved using various difluoromethylation reagents under specific reaction conditions, such as the use of metal-based catalysts or photoredox catalysis .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For instance, the utilization of fluoroform for difluoromethylation in continuous flow has been reported as an efficient method . This approach allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups on the indazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include metal-based catalysts, photoredox catalysts, and difluoromethylation reagents such as ClCF2H . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, difluoromethylation reactions typically yield difluoromethylated indazole derivatives, which can be further functionalized for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is unique due to its specific indazole ring structure combined with the difluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2/c9-8(10)7-5-3-1-2-4-6(5)11-12-7/h8H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUSNGSCFPPYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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